(2-Bromo-5-fluoro-4-nitrophenyl)methanol is an organic compound with the molecular formula CHBrFNO and a molecular weight of 250.02 g/mol. It is characterized as a colorless, volatile liquid and is primarily utilized in various scientific research applications. The compound features a unique arrangement of functional groups, including a bromine atom at the 2-position, a fluorine atom at the 5-position, and a nitro group at the 4-position of the phenyl ring, contributing to its chemical reactivity and potential applications in pharmaceuticals and materials science.
(2-Bromo-5-fluoro-4-nitrophenyl)methanol belongs to the class of nitrophenyl compounds, which are often studied for their biological activity and use as intermediates in organic synthesis. Its classification as a halogenated aromatic compound makes it relevant in both organic chemistry and medicinal chemistry contexts.
The synthesis of (2-Bromo-5-fluoro-4-nitrophenyl)methanol typically involves multi-step processes that may include nitration, bromination, fluorination, and methanol addition. A common synthetic route starts from 2-bromo-5-fluoroaniline, which undergoes nitration to introduce the nitro group at the para position relative to the amino group.
The molecular structure of (2-Bromo-5-fluoro-4-nitrophenyl)methanol can be represented by its canonical SMILES notation: C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)CO
.
These structural characteristics indicate that the compound has specific functional groups that influence its reactivity and interactions with other molecules.
(2-Bromo-5-fluoro-4-nitrophenyl)methanol can participate in various chemical reactions:
Common reagents used in these reactions include:
The resulting products from these reactions can lead to various substituted derivatives that may have distinct properties and applications.
The mechanism of action for (2-Bromo-5-fluoro-4-nitrophenyl)methanol involves interactions at the molecular level influenced by its functional groups:
While specific biological targets are currently unknown, preliminary studies suggest potential interactions with enzymes and proteins that could influence cellular functions such as signaling pathways and metabolism.
(2-Bromo-5-fluoro-4-nitrophenyl)methanol is described as a colorless liquid with volatility characteristics that may affect its handling and storage conditions.
Key chemical properties include:
Relevant analyses such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration during synthesis .
(2-Bromo-5-fluoro-4-nitrophenyl)methanol has several applications in scientific research:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0